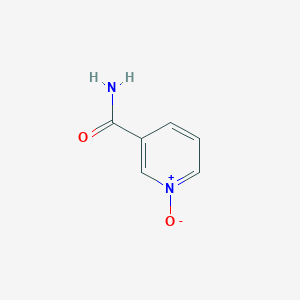

Nicotinamide N-oxyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nicotinamide N-oxide and its conformers has been explored through theoretical studies using restricted Hartree-Fock (RHF) and density functional theory (DFT) methods. The E (trans) conformers of nicotinamide and its N-oxide have been identified as more stable and less polar than their respective Z (cis) conformers, indicating the effects of the N-oxide formation on the molecule's stability and polarity (Kumar et al., 2010).

Molecular Structure Analysis

Advanced spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy, have been utilized to examine the molecular structure and spectroscopic properties of nicotinamide N-oxide. These studies have provided insights into the vibrational spectra, absorption wavelengths, and chemical shifts of the molecule, comparing experimental results with theoretical predictions to understand its ground state structure (Atac et al., 2011).

Chemical Reactions and Properties

Nicotinamide N-oxide undergoes various chemical reactions, including electrochemical reduction in aqueous solutions. Studies have shown that the protonated form of the N-oxide group is reduced in acidic media to nicotinamide, while the unprotonated form is reduced at higher pH levels. These reactions are influenced by factors such as pH, reactant concentration, and the presence of proton donors (Montoya et al., 1990).

Physical Properties Analysis

The physical properties of nicotinamide N-oxide, including its vibrational frequencies and modes, have been studied in detail. Additions such as an oxygen atom at the N(1) site have been shown to increase the magnitudes of atomic charges on hydrogen atomic sites, affecting the molecule's vibrational characteristics. These studies also reveal significant changes in IR intensities, Raman activities, and depolarization ratios of Raman bands upon N-oxide formation (Kumar et al., 2010).

Chemical Properties Analysis

The chemical properties, including the reactivity and coordination behavior of nicotinamide N-oxide, have been investigated through various spectroscopic and theoretical studies. These investigations provide insights into the compound's interaction with other molecules and its potential applications in forming complexes with metals, indicating its versatility in chemical reactions and potential applications in materials science and biochemistry (Bayari et al., 2003).

Applications De Recherche Scientifique

Rôle dans les produits de soins de la peau et les cosmétiques

La nicotinamide, également connue sous le nom de niacinamide, est un ingrédient fonctionnel clé dans divers produits de soins de la peau et cosmétiques . Elle joue un rôle essentiel dans la synthèse du NAD+, contribuant aux réactions redox et à la production d'énergie dans les cellules cutanées .

Applications thérapeutiques

D'un point de vue thérapeutique, les propriétés intrinsèques de la nicotinamide peuvent être appliquées à la gestion de l'acné vulgaire, du mélasma et du psoriasis .

Ingrédient anti-âge

La nicotinamide a été largement utilisée comme ingrédient anti-âge polyvalent . Il a été démontré qu'elle réduisait considérablement le stress oxydatif cutané, l'inflammation et la pigmentation .

Réparation de l'ADN et réponses au stress

La nicotinamide est connue pour influencer la réparation de l'ADN humain et les réponses au stress cellulaire . Une implication documentée dans la réparation de l'ADN et les réponses au stress peut expliquer le rôle de la nicotinamide dans la longévité cellulaire et l'amélioration de la santé .

Rôle dans les réactions enzymatiques

La nicotinamide influence l'activité de plusieurs enzymes essentielles à l'activité cellulaire de base, telles que les sirtuines et les poly(ADP-ribose) polymérases (PARP) . Ce sont des coenzymes essentielles dans les réactions redox et les processus de génération d'énergie au sein des cellules mammaliennes .

Rôle dans les fonctions métaboliques

La nicotinamide est une vitamine hydrosoluble de petite taille dotée de fonctions métaboliques essentielles dans les cellules mammaliennes

Mécanisme D'action

Target of Action

Nicotinamide N-oxide is a metabolite of nicotinamide, which is found in the body . It acts as a potent and selective antagonist of the CXCR2 receptor . The CXCR2 receptor is a key player in the immune response, particularly in the recruitment and activation of neutrophils .

Mode of Action

Nicotinamide N-oxide interacts with its target, the CXCR2 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of neutrophil chemotaxis, thereby modulating the immune response .

Biochemical Pathways

Nicotinamide N-oxide is involved in the metabolism of vitamin B3, also known as niacin . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in redox reactions and energy generation processes within mammalian cells .

Pharmacokinetics

In mice, nicotinamide N-oxide shows biphasic elimination with dose-dependent changes in half-life . The initial half-life increases significantly from 0.8 to 2 hours, and the terminal half-life increases from 3.4 to 5.6 hours over the dose range studied . The main plasma metabolite in the mouse is nicotinamide N-oxide, the peak concentration of which increased only from 80 to 160 nmol/ml . The N-oxide is subject to reduction to the parent nicotinamide following administration at a dose of 276 mg/kg .

Result of Action

The molecular and cellular effects of Nicotinamide N-oxide’s action are primarily related to its role as a CXCR2 receptor antagonist . By inhibiting the function of this receptor, Nicotinamide N-oxide can modulate the immune response, particularly the recruitment and activation of neutrophils .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Nicotinamide N-oxide . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

There is a trend toward a decrease in serum NAD+ precursors along with CKD progression, while the final NAD+ metabolites are accumulated . The prospection of NR and NMN to find potential food sources and their dietary contribution in increasing NAD+ levels are still an unexplored field of research . Moreover, it could enable the development of new functional foods and processing strategies to maintain and enhance their physiological benefits, besides the studies of new raw materials for extraction and biotechnological development .

Propriétés

IUPAC Name |

1-oxidopyridin-1-ium-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSFUVKEHXDAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173614 | |

| Record name | Nicotinamide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicotinamide N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1986-81-8 | |

| Record name | Nicotinamide N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinamide N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinamide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinamide N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UY6QXJ2DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinamide N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

289 - 293 °C | |

| Record name | Nicotinamide N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

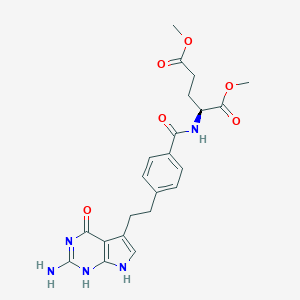

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

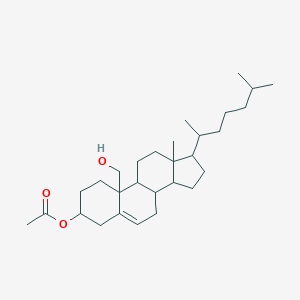

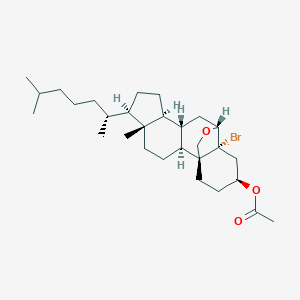

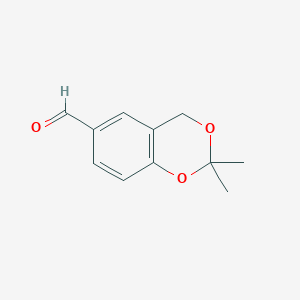

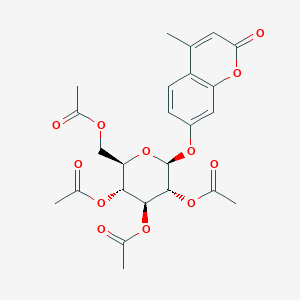

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)